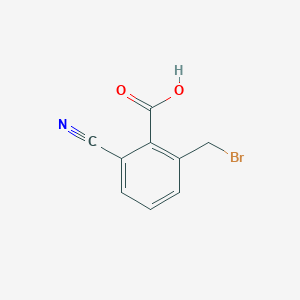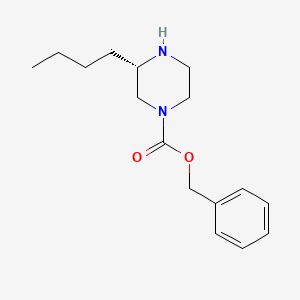
Methanone, 3-pyridazinyl-3-pyridinyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanone, 3-pyridazinyl-3-pyridinyl- is a chemical compound with the molecular formula C10H7N3O. It is known for its unique structure, which includes both pyridazinyl and pyridinyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, 3-pyridazinyl-3-pyridinyl- typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . One common method includes the cyclization of phenylhydrazone of levulinic acid followed by oxidation in the presence of phosphorus pentachloride (PCl5) .
Industrial Production Methods
Industrial production methods for Methanone, 3-pyridazinyl-3-pyridinyl- are not well-documented in the public domain. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methanone, 3-pyridazinyl-3-pyridinyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This includes nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction could produce reduced forms of the compound .
Scientific Research Applications
Methanone, 3-pyridazinyl-3-pyridinyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of Methanone, 3-pyridazinyl-3-pyridinyl- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Comparison with Similar Compounds
Similar Compounds
Pyridazin-3(2H)-one: Known for its diverse pharmacological activities, including antihypertensive and anti-inflammatory properties.
Pyridazine: A related compound with similar structural features but different biological activities.
Uniqueness
Methanone, 3-pyridazinyl-3-pyridinyl- is unique due to its dual pyridazinyl and pyridinyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C10H9N3O |
|---|---|
Molecular Weight |
187.20 g/mol |
IUPAC Name |
3-pyridazin-3-yl-2H-pyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H9N3O/c14-8-10(4-2-5-11-7-10)9-3-1-6-12-13-9/h1-6,8H,7H2 |
InChI Key |
ZJXBRKRCMORGED-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C=CC=N1)(C=O)C2=NN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzeneacetic acid, 2-[[2-chloro-4-(trifluoromethyl)phenoxy]methyl]-alpha-(methoxymethylene)-, methyl ester](/img/structure/B12329426.png)
![D-Aspartic acid, N-methyl-N-[(phenylmethoxy)carbonyl]-, 4-(1,1-dimethylethyl) ester](/img/structure/B12329428.png)


![2-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropan-1-amine](/img/structure/B12329445.png)
![Carbanide;2,2-dimethylpropanoic acid;methylbenzene;rhodium(3+);tris[4-(trifluoromethyl)phenyl]phosphane](/img/structure/B12329447.png)
![Propanoic acid, 2,2-dimethyl-, 4-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-1-methyl-2-[1-methyl-1-[[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino]ethyl]-6-oxo-5-pyrimidinyl ester](/img/structure/B12329452.png)
![2H-Pyran-5-carboxylic acid, 6-[2-(dimethylamino)ethenyl]-4-methyl-2-oxo-, ethyl ester](/img/structure/B12329455.png)

![2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]ethyl 2-amino-3-methylbutanoate;hydrochloride](/img/structure/B12329476.png)



![8,8a-dihydro-1H-imidazo[1,2-a][1,3,5]triazine-2,4-dione](/img/structure/B12329498.png)
